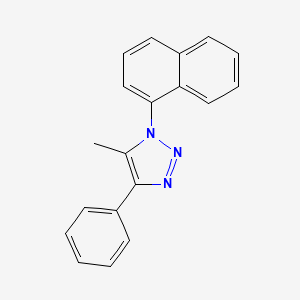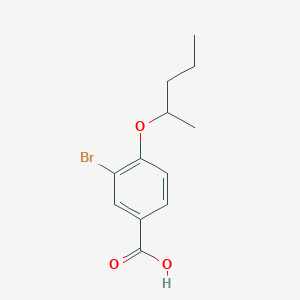
3-Bromo-4-(pentan-2-yloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(pentan-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a pentan-2-yloxy group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pentan-2-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-(pentan-2-yloxy)benzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(pentan-2-yloxy)benzoic acid is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes or coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(pentan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(pentan-2-yloxy)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(pentan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a pentan-2-yloxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom at the 2-position.
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group at the 3-position
Uniqueness
3-Bromo-4-(pentan-2-yloxy)benzoic acid is unique due to the presence of the pentan-2-yloxy group, which can impart different chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1131594-30-3 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
3-bromo-4-pentan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CIHDURWKEJYFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC1=C(C=C(C=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
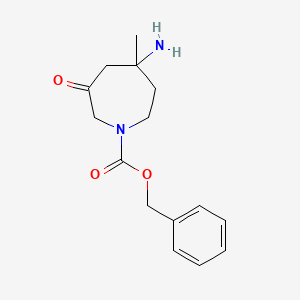

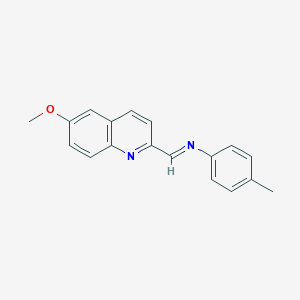
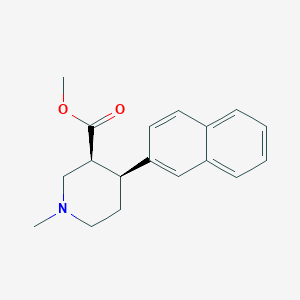

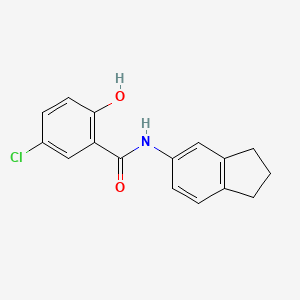

![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)



